

Technical Guide: Spectroscopic Characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid

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Compound of Interest

Compound Name:	7-Bromo-4-hydroxyquinoline-3-carboxylic acid
CAS No.:	154326-11-1
Cat. No.:	B189971

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Molecular Weight: 268.06 g/mol

Executive Summary

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antibacterial (fluoroquinolone analogs) and antimalarial agents.[1] Its structural integrity is defined by the 7-bromo substitution, which provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 3-carboxylic acid, which facilitates amide coupling.

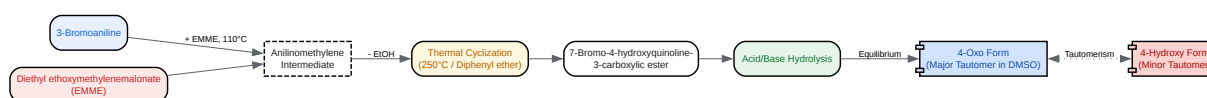
This guide provides a comprehensive spectroscopic breakdown. Researchers must note that this compound exhibits prototropic tautomerism, existing primarily as the 4-oxo-1,4-dihydroquinoline form in polar solvents (DMSO, MeOH) and the solid state, rather than the "4-hydroxy" form suggested by its trivial name. This distinction is vital for interpreting NMR and IR data correctly.

Structural Dynamics & Synthesis

To understand the spectra, one must understand the origin and dynamic behavior of the molecule. The synthesis typically follows the Gould-Jacobs reaction, which dictates the impurity profile (e.g., uncyclized intermediates or decarboxylated by-products).

Synthesis & Tautomerism Workflow

The following diagram illustrates the synthetic pathway and the critical tautomeric equilibrium that defines the spectroscopic output.



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Figure 1: Gould-Jacobs synthetic pathway and the resulting tautomeric equilibrium. Note that the 4-oxo form dominates in analytical spectra.

Spectroscopic Data Analysis[2] Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is the standard solvent. The compound is sparingly soluble; slight warming may be required. Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

¹H NMR (400 MHz, DMSO-

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The spectrum is characterized by three distinct aromatic signals and two highly deshielded exchangeable protons.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
15.0 - 13.0	Broad Singlet	1H	COOH	Carboxylic acid proton. Extremely broad due to hydrogen bonding.
13.5 - 12.5	Broad Singlet	1H	NH	Diagnostic: Confirms the 4-oxo-1,4-dihydro tautomer. If it were the 4-OH form, this signal would be absent.
8.95	Singlet	1H	H-2	Deshielded by both the adjacent N and the C=O group. Most downfield aromatic signal.
8.20	Doublet (Hz)	1H	H-5	Peri-effect from C-4 carbonyl causes significant deshielding.
7.95	Doublet (Hz)	1H	H-8	Meta-coupling to H-6. Shielded relative to H-5 but deshielded by Br.
7.65	dd (Hz)	1H	H-6	Coupled to H-5 (ortho) and H-8 (meta).

Mechanistic Note: The H-5 proton (peri to the carbonyl) is a critical quality indicator. If the C-4 carbonyl is reduced or derivatized, this doublet shifts upfield significantly (< 8.0 ppm).

13C NMR (100 MHz, DMSO-

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Key carbon signals confirm the oxidation state.

- 176.5 ppm: C-4 (Ketone Carbonyl) - Distinctive of quinolones.
- 165.8 ppm: C-3 (Carboxylic Acid Carbonyl).
- 145.2 ppm: C-2 (C=N/C-N bond character).
- 126.0 - 130.0 ppm: Aromatic carbons (C-Br is typically ~128 ppm).

Mass Spectrometry (MS)

Ionization Mode: ESI (-) or ESI (+) Key Feature: The Bromine Isotope Pattern.

Bromine exists as

Br (50.7%) and

Br (49.3%). This creates a "doublet" appearance in the mass spectrum with a near 1:1 intensity ratio separated by 2 mass units.

Ion Mode	m/z (Monoisotopic)	m/z (M+2)	Interpretation
ESI (+)	267.96 (269.96 ([M+H]
	Br)	Br)	Parent Ion.
ESI (-)	265.95 (267.95 ([M-H]
	Br)	Br)	Parent Ion (Preferred for carboxylic acids).
Fragmentation	~224 / 226	-	Loss of CO (Decarboxylation) - typical in high energy collisions.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR. The solid-state spectrum confirms the "Oxo" form via the carbonyl region.

- 3200 - 2500 cm
: Broad O-H stretch (Carboxylic acid dimer).
- 3100 - 3000 cm
: N-H stretch (often obscured by OH broadness, but present).
- 1710 - 1690 cm
: C=O stretch (Carboxylic acid).
- 1640 - 1620 cm
: C=O stretch (4-Quinolone ketone). Note: This is lower than a typical ketone due to conjugation with the nitrogen lone pair (vinylogous amide).
- ~600 - 500 cm

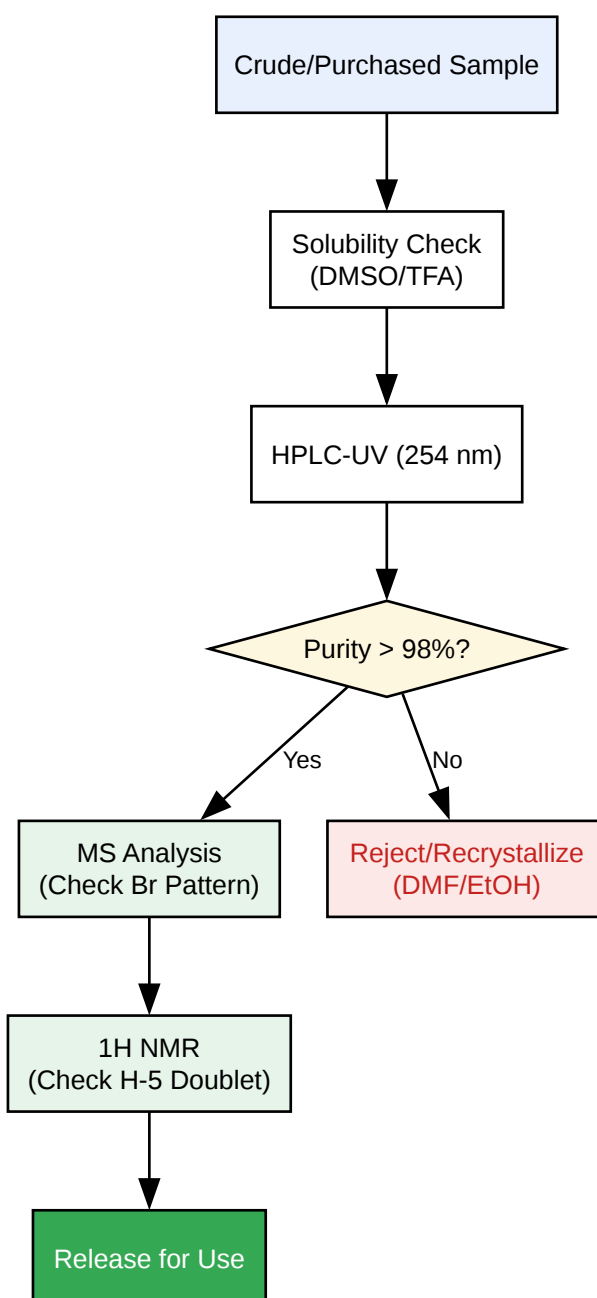
: C-Br stretch.

Quality Control & Impurity Profile

When sourcing or synthesizing this material, specific impurities from the Gould-Jacobs pathway must be monitored.

Analytical Workflow

The following DOT diagram outlines the decision tree for validating the compound's purity.



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Figure 2: Quality Control Decision Matrix for **7-Bromo-4-hydroxyquinoline-3-carboxylic acid**.

Common Impurities

- Decarboxylated Analog (7-Bromo-4-quinolinol):
 - Origin: Overheating during hydrolysis.
 - Detection: Loss of acid proton in NMR; MS shows mass of 224/226.
- Ethyl Ester Intermediate:
 - Origin: Incomplete hydrolysis.
 - Detection: Presence of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) in NMR.
- Aniline Starting Material:
 - Origin: Unreacted 3-bromoaniline.
 - Detection: High field aromatic signals (6.5 - 7.0 ppm) and amine broad peak.

References

- PubChem.**7-Bromo-4-hydroxyquinoline-3-carboxylic acid** (CID 10400802). National Library of Medicine. [\[Link\]](#)
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- MDPI (Molecules). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (Discusses spectral characteristics of 4-quinolone-3-carboxylic acids). [\[Link\]](#)
- *Journal of Organic Chemistry*. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. (Authoritative source on the Tautomerism/NMR interpretation). [\[Link\]](#)

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